Ethyl 4-(ethylthio)benzoylformate
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Description
Ethyl 4-(ethylthio)benzoylformate is an organic compound with the empirical formula C12H14O3S . It is a solid substance and is used as an organic building block .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(ethylthio)benzoylformate can be represented by the SMILES stringCCOC(=O)C(=O)c1ccc(SCC)cc1
. The InChI representation is 1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3
. Physical And Chemical Properties Analysis
Ethyl 4-(ethylthio)benzoylformate is a solid substance . It has a molecular weight of 238.30 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
1. Asymmetric Reduction
A significant application of ethyl benzoylformate is in asymmetric reduction. A study by Amano et al. (1983) demonstrated the use of Mg-catalyzed asymmetric reduction of ethyl benzoylformate using NADH model compounds containing chiral 1,1'-binaphthyls. This process was pivotal in obtaining better enantiomeric excess (ee) of the reduction product, showcasing the compound's role in stereoselective synthesis (Amano, Watanabe, Baba, Oda, & Inouye, 1983).
2. Reductive Carboxylation
Maekawa et al. (2017) explored the reductive carboxylation of ethyl benzoate, where ethyl benzoylformate played a role in carbon-carbon bond formation. This process involved magnesium-promoted reactions, highlighting the compound's utility in novel bond-forming reactions (Maekawa, Okawara, & Murakami, 2017).
properties
IUPAC Name |
ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHJFEBXJXKUHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)SCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641291 |
Source
|
Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(ethylthio)benzoylformate | |
CAS RN |
300355-73-1 |
Source
|
Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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